molecular formula C17H12N6OS B2481209 N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2320465-81-2

N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B2481209
CAS RN: 2320465-81-2
M. Wt: 348.38
InChI Key: SVJVBQJJCPNDDX-UHFFFAOYSA-N
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Description

N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as PDP or PDP-BT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT is not fully understood, but it is believed to involve the interaction between the compound and specific biological targets, such as enzymes or receptors. This compound-BT has been shown to have a high binding affinity for certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
This compound-BT has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In organic electronics, this compound-BT has been shown to improve the efficiency and stability of organic solar cells. In photovoltaics, this compound-BT has been shown to enhance the light absorption and charge transfer properties of dye-sensitized solar cells. In biological imaging, this compound-BT has been shown to have high fluorescence intensity and good photostability, making it suitable for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT is its versatility, as it can be used in various applications, including organic electronics, photovoltaics, and biological imaging. This compound-BT is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound-BT is its limited solubility in certain solvents, which may affect its performance in certain applications.

Future Directions

There are several future directions for research on N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT. In the field of organic electronics, further studies are needed to optimize the performance of this compound-BT-based solar cells and to investigate its potential use in other electronic devices. In photovoltaics, future research could focus on developing new sensitizers based on this compound-BT and optimizing their performance in dye-sensitized solar cells. In biological imaging, future studies could explore the use of this compound-BT in other imaging modalities, such as super-resolution microscopy. Overall, this compound-BT has great potential for further research and development in various fields.

Synthesis Methods

The synthesis method for N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT involves a series of chemical reactions, starting with the reaction between 2,1,3-benzothiadiazole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-aminopyridine-3-carboxamide to form the intermediate product, which is subsequently reacted with pyrimidine-5-carbaldehyde to obtain the final product, this compound-BT.

Scientific Research Applications

N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biological imaging. In the field of organic electronics, this compound-BT has been used as a donor material in organic solar cells, where it has shown promising results due to its high electron mobility and good light absorption properties. In photovoltaics, this compound-BT has been used as a sensitizer in dye-sensitized solar cells, where it has shown high efficiency and stability. In biological imaging, this compound-BT has been used as a fluorescent probe for imaging cellular structures and processes.

properties

IUPAC Name

N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c24-17(12-1-2-15-16(4-12)23-25-22-15)21-6-11-3-13(7-18-5-11)14-8-19-10-20-9-14/h1-5,7-10H,6H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJVBQJJCPNDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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